molecular formula C70H121N21O25 B12375766 Eak16-II

Eak16-II

Cat. No.: B12375766
M. Wt: 1656.8 g/mol
InChI Key: FNOGHYLVAHPXMA-TWSVGJSFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

EAK16-II is an ionic-complementary peptide known for its self-assembling properties. It is part of the EAK16 family, which includes peptides with alternating hydrophobic and hydrophilic residues. These peptides are amphiphilic and can form various nanostructures, such as fibrils and globules, depending on the environmental conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions: EAK16-II is synthesized using solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain. The process involves the following steps:

    Attachment of the first amino acid: to a solid resin.

    Deprotection: of the amino acid’s reactive group.

    Coupling: of the next amino acid in the sequence.

    Repetition: of deprotection and coupling until the desired peptide sequence is obtained.

    Cleavage: of the peptide from the resin and purification.

Industrial Production Methods: Industrial production of this compound involves scaling up the SPPS process. Automated peptide synthesizers are used to increase efficiency and consistency. The peptides are then purified using high-performance liquid chromatography (HPLC) and lyophilized for storage .

Chemical Reactions Analysis

Types of Reactions: EAK16-II primarily undergoes self-assembly reactions, forming nanostructures such as fibrils and globules. These reactions are influenced by factors such as pH, ionic strength, and the presence of hydrophobic surfaces .

Common Reagents and Conditions:

Major Products: The major products of this compound self-assembly are nanofibers and nanofiber networks. These structures can be used for various applications, including surface modification and tissue engineering .

Scientific Research Applications

EAK16-II has a wide range of scientific research applications:

Mechanism of Action

EAK16-II exerts its effects through self-assembly, driven by ionic interactions and hydrophobic forces. The peptide’s alternating hydrophobic and hydrophilic residues facilitate the formation of stable nanostructures. These structures can interact with biological membranes, proteins, and other molecules, making this compound a versatile tool for various applications .

Comparison with Similar Compounds

Uniqueness of this compound: this compound is unique in its ability to form stable fibrillar structures under neutral pH conditions. This property makes it particularly useful for applications requiring ordered nanostructures, such as tissue engineering and surface modification .

Properties

Molecular Formula

C70H121N21O25

Molecular Weight

1656.8 g/mol

IUPAC Name

(4S)-4-[[(2S)-2-acetamidopropanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C70H121N21O25/c1-34(76-42(9)92)56(102)88-47(22-26-51(93)94)67(113)82-40(7)62(108)90-48(23-27-52(95)96)68(114)81-38(5)60(106)87-45(20-12-16-32-73)65(111)78-36(3)58(104)85-46(21-13-17-33-74)66(112)79-39(6)61(107)89-50(25-29-54(99)100)70(116)83-41(8)63(109)91-49(24-28-53(97)98)69(115)80-37(4)59(105)86-44(19-11-15-31-72)64(110)77-35(2)57(103)84-43(55(75)101)18-10-14-30-71/h34-41,43-50H,10-33,71-74H2,1-9H3,(H2,75,101)(H,76,92)(H,77,110)(H,78,111)(H,79,112)(H,80,115)(H,81,114)(H,82,113)(H,83,116)(H,84,103)(H,85,104)(H,86,105)(H,87,106)(H,88,102)(H,89,107)(H,90,108)(H,91,109)(H,93,94)(H,95,96)(H,97,98)(H,99,100)/t34-,35-,36-,37-,38-,39-,40-,41-,43-,44-,45-,46-,47-,48-,49-,50-/m0/s1

InChI Key

FNOGHYLVAHPXMA-TWSVGJSFSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)C

Canonical SMILES

CC(C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)N)NC(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.